molecular formula C17H28O2 B12676115 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate CAS No. 93982-70-8

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate

Cat. No.: B12676115
CAS No.: 93982-70-8
M. Wt: 264.4 g/mol
InChI Key: JRQIZSZWXIIECX-MDZDMXLPSA-N
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Description

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with methyl groups and an isobutyrate ester. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate typically involves the esterification of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl acetate
  • 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl propionate
  • 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl butyrate

Uniqueness

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

93982-70-8

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

[(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] 2-methylpropanoate

InChI

InChI=1S/C17H28O2/c1-12(2)16(18)19-14(4)9-10-15-13(3)8-7-11-17(15,5)6/h8-10,12,14-15H,7,11H2,1-6H3/b10-9+

InChI Key

JRQIZSZWXIIECX-MDZDMXLPSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C/C(C)OC(=O)C(C)C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(C)OC(=O)C(C)C)(C)C

Origin of Product

United States

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